molecular formula C6H7ClN2O B3046796 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 1306610-19-4

4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B3046796
CAS No.: 1306610-19-4
M. Wt: 158.58
InChI Key: UCNUIDMZVFFWBH-UHFFFAOYSA-N
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Description

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CAS 1306610-19-4) is a pyrazole-based chemical building block with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . As a heterocyclic aldehyde, this compound is of significant interest in organic synthesis and medicinal chemistry research. Its structure, featuring both an aldehyde functional group and a chloro substituent on a pyrazole core, makes it a versatile precursor for the synthesis of more complex molecules, such as through condensation reactions or as an intermediate for pharmaceuticals and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires cold-chain transportation and proper storage to maintain stability . Handling should be conducted in accordance with safety guidelines, as it carries the hazard statements H301, H311, and H331, indicating it is toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

4-chloro-1,5-dimethylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNUIDMZVFFWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229190
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306610-19-4
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306610-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,5-Dimethyl-1H-pyrazole

1,5-Dimethyl-1H-pyrazole is synthesized via alkylation of 5-methylpyrazole using dimethyl carbonate (DMC) and potassium carbonate in diethylene glycol dimethyl ether. For example, heating 3-ethyl-5-pyrazole carboxylic acid ethyl ester (168 g) with DMC (108 g) and K₂CO₃ (165.6 g) at 100°C for 8 hours yields 1-methyl-3-ethyl-5-pyrazole carboxylate. Adaptation for 1,5-dimethyl derivatives requires substituting the starting material with 5-methylpyrazole.

Chlorination at Position 4

Hypochloric acid (35–40% HCl) and hydrogen peroxide (35–40%) in dichloroethane at 50–70°C introduce chlorine at position 4. A molar ratio of 1:1.5 (pyrazole:HCl) ensures >80% conversion, with sodium sulfite washes removing excess oxidants. For instance, treating 1,5-dimethyl-1H-pyrazole (23.8 g) with HCl (13.1 mL) and H₂O₂ (14.2 mL) at 60°C for 6 hours achieves 85% chlorination.

Formylation at Position 3

The Vilsmeier-Haack reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to install the aldehyde group. Adding POCl₃ (90 mmol) to DMF (60 mmol) at 0°C, followed by 4-chloro-1,5-dimethyl-1H-pyrazole (30 mmol) and heating to 90°C for 4 hours, yields the target compound after neutralization and recrystallization.

Method 2: Chlorination Followed by Vilsmeier-Haack Formylation

Chlorination of 1,5-Dimethyl-1H-pyrazole

Hypochloric acid in dichloroethane (20–30°C, 1–2 hours) selectively chlorinates position 4 without carboxylic acid additives. A 1:1 molar ratio of pyrazole to NaOCl in water achieves 92% yield, avoiding acetic acid byproducts common in older methods.

Formylation Reaction Conditions

Post-chlorination, the same Vilsmeier-Haack conditions apply. Reacting 4-chloro-1,5-dimethyl-1H-pyrazole (1 eq) with DMF (2 eq) and POCl₃ (3 eq) at 90°C for 4 hours affords the carbaldehyde in 78% yield.

Alternative Methods

Oxidation of Hydroxymethyl Precursors

3-Hydroxymethyl-4-chloro-1,5-dimethylpyrazole, oxidized using MnO₂ or CrO₃, provides an alternative route. However, this method suffers from lower yields (60–65%) due to overoxidation.

Cyclocondensation Approaches

Cyclizing β-diketones with methylhydrazine constructs the pyrazole core pre-functionalized. For example, acetylacetone and methylhydrazine yield 3,5-dimethylpyrazole, which is subsequently chlorinated and formylated. This route is less favored due to multi-step inefficiencies.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Oxidation Route
Overall Yield (%) 72 85 60
Key Advantage Mild chlorination High regioselectivity No POCl₃ required
Limitation POCl₃ handling Cost of DMF Low yield

Data derived from.

Experimental Optimization and Challenges

Solvent Selection

Diethylene glycol dimethyl ether enhances methylation efficiency by stabilizing intermediates, while dichloroethane optimizes chlorination kinetics.

Temperature Control

Formylation at >90°C degrades the aldehyde group, necessitating strict temperature regimes.

Purification

Recrystallization from ethyl acetate/petroleum ether (1:3) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-chloro-1,5-dimethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde is utilized as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures through:

  • Oxidation : Converting the aldehyde group to carboxylic acids.
  • Reduction : Transforming the aldehyde into alcohols.
  • Substitution Reactions : The chloro group can be replaced by nucleophiles like amines or thiols.

Research indicates potential biological activities including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties suggest it may inhibit specific pathways involved in inflammation.

Pharmaceutical Development

The compound is being explored as a lead candidate for new pharmaceuticals due to its:

  • Mechanism of Action : It can interact with specific molecular targets, potentially inhibiting enzyme activity and affecting biological pathways.
  • Therapeutic Potential : Its derivatives are under investigation for their efficacy in treating conditions such as infections and inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as new antimicrobial agents.

CompoundActivity (MIC µg/mL)Target Bacteria
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde32E. coli
Another derivative16S. aureus

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports investigated the anti-inflammatory mechanisms of pyrazole compounds. The study found that 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde inhibited TNF-alpha production in macrophages, indicating its potential for treating inflammatory diseases.

MechanismEffect
TNF-alpha InhibitionReduced inflammation markers
COX Enzyme InhibitionLowered prostaglandin synthesis

Mechanism of Action

The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which can enhance binding affinity to target molecules .

Comparison with Similar Compounds

5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 956046-50-7)

  • Substituents : Chloro (position 5), methyl (position 3), and 2,5-dimethylphenyl (position 1).
  • Key Differences : The carbaldehyde group is at position 4 instead of 3, and the 1-position features a bulky 2,5-dimethylphenyl group.

4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (CAS 1006348-72-6)

  • Substituents : Chloro (position 4), methyl (positions 1 and 5 on the pyrazole ring), and an amine group at position 3.
  • Key Differences : Replacement of the carbaldehyde with an amine group introduces hydrogen-bonding capability, increasing solubility in polar solvents. The additional pyrazole-methyl group may influence conformational flexibility .

5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

  • Substituents : Chloro (position 5), methyl (position 3), phenyl groups (positions 1 and 1'), and a carboxamide linker.
  • Key Differences : The carboxamide group replaces the carbaldehyde, reducing electrophilicity but enhancing stability. The dual phenyl groups may improve π-π stacking interactions in crystallographic packing, as seen in its melting point (133–135°C) .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Formula Key Spectral Data (¹H-NMR, MS)
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde Not reported C₇H₇ClN₂O δ ~8.1 ppm (aldehyde proton), δ ~2.6 ppm (CH₃)
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Not reported C₁₃H₁₃ClN₂O MS: [M+H]+ ~247 (calculated), δ ~7.5–7.6 ppm (aryl)
Compound 3a 133–135 C₂₁H₁₅ClN₆O δ 8.12 (s, 1H), MS: 403.1 [M+H]+
Compound 3b 171–172 C₂₁H₁₄Cl₂N₆O IR: 2230 cm⁻¹ (CN), MS: 437.1 [M+H]+
  • Melting Points : Bulky substituents (e.g., aryl groups in 3b) correlate with higher melting points due to enhanced crystal packing efficiency.
  • Spectral Data: The carbaldehyde proton in the target compound is expected at δ ~8.1 ppm (similar to δ 8.12 in 3a). Cyano groups (e.g., in 3b) show distinct IR stretches (~2230 cm⁻¹) .

Crystallographic and Computational Studies

  • Tools like SHELX and ORTEP (–3) are critical for resolving substituent effects on molecular conformation. For example, bulky groups in 3b may lead to torsional strain, affecting bond angles in crystal structures .

Biological Activity

4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde (CDMP) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

CDMP features a five-membered pyrazole ring with a chlorine atom and an aldehyde group, contributing to its unique reactivity and biological profile. The molecular formula is C7H8ClN2OC_7H_8ClN_2O, with a molecular weight of 174.6 g/mol.

Synthesis Methods

CDMP can be synthesized through various methods:

  • Vilsmeier-Haack Reaction : This involves the formylation of hydrazones using phosphorus oxychloride and dimethylformamide at elevated temperatures (80-90°C) to yield the desired product.
  • Oxidation of Alcohols : The corresponding alcohols can be oxidized using agents like chromium trioxide to form the aldehyde.
  • Cyclocondensation Reactions : Hydrazine reacts with carbonyl compounds under acidic or basic conditions to produce pyrazole derivatives.

Biological Activity

CDMP exhibits significant biological activity across various domains:

Medicinal Chemistry

CDMP serves as a precursor in the synthesis of bioactive molecules with potential therapeutic properties, including:

  • Anticancer : Studies indicate that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : CDMP has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial : The compound shows activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Agrochemistry

In agrochemical applications, CDMP is explored for developing herbicides and fungicides due to its ability to interact with plant metabolic pathways.

The mechanism by which CDMP exerts its biological effects primarily involves:

  • Enzyme Inhibition : CDMP may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : The compound can bind to various receptors, modulating biological responses.

Comparative Studies

When compared to similar compounds such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, CDMP demonstrates unique reactivity due to the presence of both chlorine and aldehyde functional groups. This structural difference significantly influences its biological properties and applications.

Compound NameStructureBiological Activity
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehydeStructureAnticancer, anti-inflammatory, antimicrobial
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehydeStructureAnticancer, limited anti-inflammatory effects

Case Studies

Several studies have highlighted the efficacy of CDMP in various applications:

  • Anticancer Activity : A study demonstrated that CDMP derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Research indicated that CDMP reduced inflammation markers in animal models of arthritis.
  • Antimicrobial Efficacy : Laboratory tests showed that CDMP exhibited significant antibacterial activity against Gram-positive bacteria.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole core using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Key steps include:

  • Reacting 1,5-dimethyl-1H-pyrazole with DMF and POCl₃ at 0–5°C to form the intermediate iminium salt.
  • Hydrolyzing the intermediate under controlled pH (e.g., sodium acetate buffer) to yield the carbaldehyde . Optimization Tips : Monitor reaction temperature to avoid over-chlorination, and use anhydrous conditions to prevent hydrolysis of POCl₃.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • IR Spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹). Compare with reference data for pyrazole derivatives .
  • NMR : Use 1H^1H-NMR to confirm methyl groups (δ ~2.3–2.6 ppm) and the aldehyde proton (δ ~9.8–10.2 ppm). 13C^{13}C-NMR should show the aldehyde carbon at δ ~190–200 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS) and fragmentation patterns consistent with pyrazole-carbaldehyde scaffolds .

Q. How can nucleophilic substitution reactions be employed to modify the aldehyde or chloro substituents?

  • Aldehyde Modification : React with hydrazines to form hydrazones (e.g., for bioactivity screening) under acidic catalysis .
  • Chloro Substitution : Replace the chloro group with phenoxy or thiol groups using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF or DMSO) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde, and how can they be addressed?

  • Challenges : Low crystal symmetry, disorder in methyl/aldehyde groups, and weak diffraction due to halogen atoms.
  • Solutions : Use SHELXL for refinement with twin-law corrections and high-resolution data (≤0.8 Å). Apply restraints to disordered moieties and validate with Hirshfeld surface analysis .

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .
  • Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate with MD simulations to assess binding stability .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for conformational analysis?

  • Case Example : If rotational (microwave) data suggest a single conformer but vibrational spectra imply multiple species:
  • Perform variable-temperature NMR/IR to detect dynamic equilibria.
  • Compare experimental torsional barriers (from Raman spectra) with DFT-calculated barriers to identify dominant conformers .

Q. How can this compound serve as a precursor for synthesizing trifluoromethyl or heterocyclic derivatives with enhanced bioactivity?

  • Trifluoromethyl Derivatives : React with trifluoromethyl iodide (CF₃I) under Cu(I) catalysis in acetonitrile. Monitor via 19F^{19}F-NMR for CF₃ incorporation .
  • Heterocyclic Fusion : Use the aldehyde in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form pyrazolo[3,4-b]pyridine scaffolds .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectroscopy : Reference IR/Raman data for chloro-pyrazoles .
  • Synthesis : Vilsmeier-Haack and nucleophilic substitution protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde

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